

# Application Notes and Protocols: Intraperitoneal Injection of ONO-4057 in Rat Nephritis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide detailed protocols and summarized data for the use of ONO-4057, a potent and selective leukotriene B4 (LTB4) receptor antagonist, in two common rat models of nephritis: nephrotoxic serum (NTS) nephritis and anti-Thy-1 nephritis.[1][2] It is important to note that ONO-4057 is a leukotriene B4 receptor antagonist and should not be confused with Bruton's tyrosine kinase (BTK) inhibitors. A different compound, ONO-4059 (Tirabrutinib), is a BTK inhibitor. This document focuses exclusively on the application of ONO-4057 in attenuating inflammatory processes in the kidney. Leukotriene B4 is a powerful chemoattractant that plays a crucial role in the recruitment of inflammatory cells, and its blockade with ONO-4057 has shown therapeutic potential in experimental glomerulonephritis.

## **Data Presentation**

The following tables summarize the quantitative data from studies investigating the effects of intraperitoneal ONO-4057 administration in rat nephritis models.

Table 1: Effects of ONO-4057 on Nephrotoxic Serum (NTS) Nephritis in WKY Rats



| Parameter                                             | Control Group | ONO-4057<br>Treated Group | Percentage<br>Reduction | Reference |
|-------------------------------------------------------|---------------|---------------------------|-------------------------|-----------|
| Proteinuria                                           | High          | Significantly<br>Reduced  | Dose-dependent          | [1]       |
| Hematuria                                             | Present       | Significantly<br>Reduced  | Dose-dependent          | [1]       |
| Glomerular<br>Monocyte/Macro<br>phage<br>Accumulation | High          | Suppressed                | Dose-dependent          | [1]       |
| Crescentic<br>Glomeruli<br>Formation                  | Present       | Reduced                   | Dose-dependent          | [1]       |

Table 2: Effects of ONO-4057 on Anti-Thy-1 Nephritis in Wistar Rats

| Parameter                                  | Time Point | Placebo<br>Group | ONO-4057<br>(100 mg/kg)      | ONO-4057<br>(300 mg/kg) | Reference |
|--------------------------------------------|------------|------------------|------------------------------|-------------------------|-----------|
| Glomerular PMN and Macrophage Infiltration | 3 hours    | High             | Less than<br>Placebo         | Less than<br>Placebo    | [4]       |
| Glomerular<br>Matrix Score                 | Day 7      | High             | Lower than<br>Placebo        | Lower than<br>Placebo   | [4]       |
| Urinary<br>Protein<br>Excretion            | Day 7      | High             | No Significant<br>Difference | Less than<br>Placebo    | [4]       |

# Experimental Protocols Nephrotoxic Serum (NTS) Induced Nephritis Model in WKY Rats



This model induces a rapidly progressive glomerulonephritis characterized by crescent formation.[1]

#### Materials:

- Male Wistar-Kyoto (WKY) rats
- Nephrotoxic serum (NTS)
- ONO-4057
- Phosphate-buffered saline (PBS)
- Metabolic cages for urine collection
- Standard laboratory equipment for intraperitoneal injections and sample analysis

#### Protocol:

- Animal Acclimatization: Acclimatize male WKY rats to laboratory conditions for at least one week prior to the experiment.
- ONO-4057 Administration (Pre-treatment): 24 hours before NTS injection, administer ONO-4057 or vehicle (PBS) via intraperitoneal (IP) injection.
- Induction of Nephritis: Induce nephritis by a single intravenous injection of NTS.
- ONO-4057 Administration (Post-treatment): Administer subsequent equal doses of ONO-4057 or PBS via IP injection at 3 hours, and then daily for the next 6 days.[1]
- Monitoring: House rats in metabolic cages for 24-hour urine collection to measure proteinuria and hematuria.
- Sample Collection and Analysis: At the end of the study period, collect blood samples for serum analysis and perfuse and harvest kidneys for histological examination (e.g., glomerular monocyte/macrophage accumulation and crescent formation).

# **Anti-Thy-1 Induced Nephritis Model in Wistar Rats**



This model mimics human mesangial proliferative glomerulonephritis.[2]

#### Materials:

- Female inbred Wistar rats
- Anti-Thy-1 antibody (e.g., OX-7)
- ONO-4057
- Placebo control (vehicle for ONO-4057)
- Metabolic cages for urine collection
- Standard laboratory equipment for intraperitoneal injections and sample analysis

#### Protocol:

Experiment 1: ONO-4057 Administration Before Disease Onset

- Animal Grouping: Divide sixty Wistar rats into three groups: Placebo, ONO-4057 (100 mg/kg), and ONO-4057 (300 mg/kg).[2]
- ONO-4057 Administration: Administer ONO-4057 or placebo daily via IP injection starting 3 days before the anti-Thy-1 antibody injection and continuing for 14 days after.
- Induction of Nephritis: Induce nephritis by a single intravenous injection of anti-Thy-1 antibody.
- Sample Collection: Collect 24-hour urine samples on days 3, 7, and 14 after antibody injection.[2] Sacrifice subsets of rats at 3 hours, 24 hours, day 7, and day 14 for blood and kidney collection.[4]
- Analysis: Analyze urinary protein excretion, renal function, and perform pathological examinations of the kidneys.

Experiment 2: ONO-4057 Administration After Disease Onset



- Animal Grouping: Divide forty rats into two groups: Placebo and ONO-4057 (300 mg/kg).[2]
- Induction of Nephritis: Induce nephritis by a single intravenous injection of anti-Thy-1 antibody.
- ONO-4057 Administration: Begin daily IP injections of ONO-4057 or placebo on day 1 after antibody injection and continue until day 13.[2]
- Sample Collection and Analysis: Follow the same sample collection and analysis schedule as in Experiment 1.

# **Visualizations**



#### Click to download full resolution via product page

Experimental workflow for NTS-induced nephritis model.







Click to download full resolution via product page

Experimental workflows for anti-Thy-1 nephritis model.



Click to download full resolution via product page

ONO-4057 mechanism of action in blocking LTB4 signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Leukotrienes and kidney diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols: Intraperitoneal Injection of ONO-4057 in Rat Nephritis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677316#intraperitoneal-injection-of-ono-4057-in-rat-nephritis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com